Ortho-Methyl Substituent Modulates Electrophilic Aromatic Substitution Reactivity Compared to Unsubstituted Benzenesulfinate
In a comparative electrochemical sulfonylation study of N,N-disubstituted anilines, sodium o-toluenesulfinate (ortho-methyl substituted) and sodium m-toluenesulfinate (meta-methyl substituted) were evaluated under identical reaction conditions (carbon rod anode, platinum plate cathode, constant current 10 mA, CH₃CN/H₂O, room temperature, 3 h). The ortho-substituted sulfinate (2h) afforded the corresponding sulfonyl aniline product (3ah) in 72% yield, while the meta-substituted analog (2g) produced 62% yield under the same conditions [1]. This 10% absolute yield difference demonstrates that the ortho-methyl substitution pattern directly influences reaction efficiency relative to meta-substitution, a factor that must be considered when designing or scaling synthetic routes.
| Evidence Dimension | Reaction yield in anodic C–H sulfonylation of N,N-disubstituted anilines |
|---|---|
| Target Compound Data | 72% isolated yield |
| Comparator Or Baseline | Sodium m-toluenesulfinate (meta-methyl substituted): 62% isolated yield |
| Quantified Difference | Absolute yield difference of +10 percentage points |
| Conditions | Carbon rod anode, platinum cathode, 10 mA constant current, CH₃CN/H₂O (9:1), room temperature, 3 h, 4 equiv. sulfinate |
Why This Matters
This direct head-to-head comparison under standardized electrochemical conditions provides quantitative justification for selecting the ortho-isomer over the meta-isomer when optimizing yield in aniline sulfonylation applications.
- [1] Wu, Y.-C.; Jiang, S.-S.; Luo, S.-Z.; Song, R.-J.; Li, J.-H. Chem. Commun., 2019, 55, 8995-8998. Transition-metal- and oxidant-free directed anodic C–H sulfonylation of N,N-disubstituted anilines with sulfinates. View Source
